molecular formula C15H19IN2O2 B5728753 N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide

Numéro de catalogue B5728753
Poids moléculaire: 386.23 g/mol
Clé InChI: OQEKTVNRMBUFKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Mécanisme D'action

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide inhibits HDAC activity by binding to the catalytic domain of HDAC enzymes and preventing them from deacetylating histones. This leads to an accumulation of acetylated histones, which in turn alters the expression of genes involved in cell growth and survival. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide also affects the expression of non-histone proteins, such as transcription factors and signaling molecules, which play important roles in cell signaling pathways.
Biochemical and Physiological Effects:
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the expression of genes involved in these processes. The compound also affects the expression of proteins involved in angiogenesis, invasion, and metastasis, which are important processes in cancer progression. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to have anti-inflammatory, neuroprotective, and antiviral activities.

Avantages Et Limitations Des Expériences En Laboratoire

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has several advantages as a research tool, including its potency, selectivity, and well-defined mechanism of action. The compound is also relatively easy to synthesize and is commercially available. However, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Orientations Futures

There are several future directions for research on N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. Another area of interest is the combination of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide with other anti-cancer agents to enhance its efficacy and reduce toxicity. In addition, there is a need to further investigate the anti-inflammatory, neuroprotective, and antiviral activities of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide and its potential therapeutic applications in these areas.

Méthodes De Synthèse

The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide involves the reaction of 4-iodobenzenecarboximidamide with cyclohexylacetic anhydride in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid with a purity of over 95%. The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been optimized to improve the yield and purity of the compound, and the process is scalable for large-scale production.

Applications De Recherche Scientifique

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound has been shown to have anti-tumor effects in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide induces cell cycle arrest, differentiation, and apoptosis in cancer cells by inhibiting HDAC activity and altering the expression of genes involved in cell growth and survival. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has also been shown to have anti-inflammatory, neuroprotective, and antiviral activities.

Propriétés

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEKTVNRMBUFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)I)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.